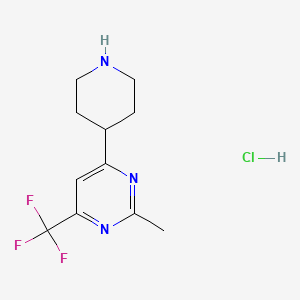
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
描述
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClF3N3 and its molecular weight is 281.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with a trifluoromethyl group, a methyl group, and a piperidine moiety. These structural features contribute to its unique chemical reactivity and biological properties.
Molecular Formula
- Molecular Formula: C11H15ClF3N3
- Molecular Weight: 281.71 g/mol
Research indicates that this compound interacts with various molecular targets, influencing their activity. The primary mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.
- Receptor Interaction: It can act as a ligand for various receptors, affecting signal transduction pathways crucial for cellular responses.
Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. These findings suggest its potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.
Case Studies and Experimental Data
-
In Vitro Studies:
- A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines with IC50 values in the micromolar range, indicating significant anticancer activity.
- Another investigation revealed that it effectively reduced the secretion of inflammatory cytokines in macrophage cultures.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.
- Safety profiles indicated no acute toxicity at high doses (up to 2000 mg/kg) administered to mice.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Methyl-4-(piperidin-3-yl)-6-trifluoromethyl-pyrimidine hydrochloride | C11H15ClF3N3 | Variation in piperidine position | Moderate anticancer activity |
| 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine hydrochloride | C11H15ClF3N3 | Different methyl group position | Anti-inflammatory effects |
| 2-Methyl-6-piperidin-2-yl-pyrimidin-4-ol dihydrochloride | C10H17Cl2N3O | Hydroxyl group presence | Limited biological activity |
属性
IUPAC Name |
2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFHKZWYJYWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















